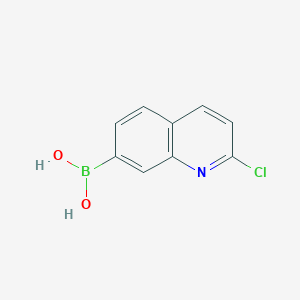

(2-Chloroquinolin-7-yl)boronic acid

Description

Properties

IUPAC Name |

(2-chloroquinolin-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-2-6-1-3-7(10(13)14)5-8(6)12-9/h1-5,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRRCEBDWUPRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=N2)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroquinolin 7 Yl Boronic Acid and Analogous Quinoline Boronic Acids

Functional Group Interconversions to Yield Boronic Acid Moieties

A common and effective strategy for the synthesis of quinoline (B57606) boronic acids involves the transformation of other functional groups into the boronic acid moiety. This approach is advantageous as it allows for the late-stage introduction of the boronic acid group into a complex quinoline structure.

Hydrolysis of Boronic Esters

Boronic esters, particularly pinacol (B44631) esters, are stable and easily handled intermediates that serve as convenient precursors to boronic acids. The hydrolysis of these esters is a crucial final step in many synthetic sequences. The reaction is typically achieved by treatment with an aqueous acid or base, or by transesterification.

The hydrolysis of boronic esters can be influenced by steric and electronic factors of the ester group and the quinoline core. While direct hydrolysis is common, methods involving transesterification with other diols, followed by hydrolysis, can be employed to overcome challenges associated with the removal of the original diol, such as pinacol. For instance, transesterification with diethanolamine (B148213) can form a complex that is readily hydrolyzed under acidic conditions. rsc.org

A study on the hydrolysis of various boronic esters revealed that the stability of the ester is dependent on the diol used. Pinacol esters, while widely used, can be challenging to hydrolyze completely due to the reversibility of the reaction. researchgate.net Alternative diols can offer more favorable hydrolysis kinetics.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate | Silica (B1680970) gel, ethyl acetate/water | (3-(Ethoxycarbonyl)-7-methoxyquinolin-4-yl)boronic acid | 55% | researchgate.net |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indole | NaIO4, NH4OAc, acetone, H2O | Indole-2-boronic acid | - | rsc.org |

| Phenylboronic acid pinacol ester | Phenylboronic acid-supported polymer | Phenylboronic acid | - | rsc.org |

Table 1: Examples of Hydrolysis of Boronic Esters to Boronic Acids

Conversion from Organotrifluoroborate Salts

Potassium organotrifluoroborate salts are another class of stable, crystalline solids that serve as excellent precursors to boronic acids. orgsyn.org They are often more stable than the corresponding boronic acids and can be easily prepared from boronic acids or their esters by treatment with potassium hydrogen fluoride (B91410) (KHF2). orgsyn.orgorganic-chemistry.org

The conversion of organotrifluoroborate salts back to boronic acids can be achieved through hydrolysis, often facilitated by the use of a Lewis acid or by treatment with silica gel. For example, a study demonstrated the conversion of a quinoline trifluoroborate salt to the corresponding boronic acid in good yield. researchgate.net This method provides a reliable route to access the desired boronic acid from its stable trifluoroborate precursor. A general protocol for the conversion of various organotrifluoroborates to boronic acids involves treatment with TMSCl and water. unimelb.edu.au

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Potassium (3-(ethoxycarbonyl)-7-methoxyquinolin-4-yl)trifluoroborate | Silica gel, ethyl acetate/water | (3-(Ethoxycarbonyl)-7-methoxyquinolin-4-yl)boronic acid | 60% | researchgate.net |

| Potassium phenyltrifluoroborate | TMSCl, H2O | Phenylboronic acid | - | unimelb.edu.au |

| Potassium 1-naphthyltrifluoroborate | Not specified (hydrolysis) | 1-Naphthaleneboronic acid | - | orgsyn.org |

Table 2: Conversion of Organotrifluoroborate Salts to Boronic Acids

Multi-Component Reactions in Quinoline Boronic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds, such as quinolines, in a single synthetic operation. While direct synthesis of quinoline boronic acids via MCRs is not widely reported, these reactions can be employed to construct quinoline precursors that can be subsequently functionalized to introduce the boronic acid group.

The Povarov reaction , a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. rsc.orgrsc.org This reaction typically involves the condensation of an aniline (B41778), an aldehyde, and an activated alkene. By choosing appropriately substituted starting materials, a quinoline core suitable for subsequent borylation can be assembled. For instance, the use of a halo-substituted aniline could provide a handle for a subsequent metal-catalyzed borylation reaction to introduce the boronic acid moiety. A study on the Povarov reaction for the synthesis of chlorinated quinolines demonstrated the feasibility of incorporating a chlorine atom, which could potentially be at a position amenable to further functionalization. rsc.org

The Doebner-von Miller reaction is another classical method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. rsc.orgresearchgate.netiipseries.org This reaction, typically catalyzed by a strong acid, can be used to generate a variety of substituted quinolines. rsc.orgukzn.ac.za Similar to the Povarov reaction, the strategic choice of substrates can lead to a quinoline product that can be converted to the desired boronic acid. Mechanistic studies have shown that this reaction can proceed through a fragmentation-recombination pathway. nih.gov

While these MCRs provide access to the quinoline core, a subsequent step is generally required to install the boronic acid group. This two-step sequence, combining the efficiency of MCRs with established functionalization techniques, represents a viable strategy for the synthesis of compounds like (2-Chloroquinolin-7-yl)boronic acid.

Catalytic Roles of Quinoline Boronic Acids and Their Derivatives

Lewis Acidity in Reaction Activation and Enhancement

Organoboron acids are recognized as stable, organic-soluble Lewis acids with broad applications in catalyzing a variety of chemical reactions. nih.gov The sp²-hybridized boron atom possesses a vacant p-orbital, making it electrophilic and capable of accepting electrons from donor molecules. mdpi.com This Lewis acidic character is central to the catalytic activity of boronic acids, enabling the activation of substrates, particularly those containing hydroxy functional groups. mdpi.comrsc.org

In the context of quinoline (B57606) derivatives, arylboronic acids have demonstrated a dual catalytic function, acting as both Lewis acids and hydrogen-bond donors. rsc.orgnih.gov This bifunctionality allows for multiple modes of activation in a single reaction. For instance, in the alkylation of quinoline to produce functionalized tetrahydroquinolines, the boronic acid catalyst is proposed to activate both the quinoline and a Hantzsch ester reductant through hydrogen bonding to facilitate the initial reduction. nih.gov Subsequently, it activates an aldehyde via its Lewis acidity to promote reductive amination. nih.govrsc.orgnih.gov This multi-faceted activation strategy highlights the versatility of boronic acids in complex transformations. rsc.org

The catalytic processes typically exploit the Lewis acidity of the trivalent boron to reversibly form covalent bonds with oxygen or nitrogen atoms, thereby activating the substrate for subsequent reactions. nih.gov This has been applied to a wide range of transformations. rsc.org

Table 1: Reactions Catalyzed by the Lewis Acidity of Arylboronic Acids

| Reaction Type | Role of Boronic Acid | Substrate Activated | Ref |

|---|---|---|---|

| Alkylation of Quinolines | Lewis acid & H-bond donor | Quinoline, Aldehyde, Hantzsch ester | nih.govrsc.orgrsc.org |

| Dehydration | Lewis acid | Alcohols | nih.govrsc.org |

| Carbonyl Condensation | Lewis acid | Carbonyl compounds | nih.gov |

| Acylation | Lewis acid | Carboxylic acids | nih.govrsc.org |

Boronic Acid Assisted Oxidative Addition in Transition Metal Catalysis

A less common but significant role for boronic acids is their participation in the oxidative addition step of transition metal catalytic cycles. nih.gov Mechanistic studies of the nickel-catalyzed Suzuki coupling of quinoline-derived N,O-acetals have provided direct evidence for this phenomenon. nih.govnih.gov In these reactions, the boronic acid coupling partner facilitates the activation of a C–O bond, not as a nucleophile in transmetalation, but as a Lewis acid assisting the oxidative addition of the nickel catalyst. nih.govnih.gov

The proposed mechanism suggests that the boronic acid (or its boroxine (B1236090) form) assists in the ionization of the allylic ether leaving group, generating a transient quinolinium cation. nih.gov The low-valent nickel catalyst then undergoes oxidative addition to this activated ionic species. nih.govnih.gov This SN1-like pathway is distinct from the more typical SN2-type oxidative addition observed with many allylic electrophiles. nih.govnih.gov

Evidence supporting the role of the boronic acid as a Lewis acid in this context includes:

The observation that less Lewis acidic boronate esters are unreactive. nih.gov

Competition experiments showing that more electron-deficient (and thus more Lewis acidic) arylboroxines react faster. nih.gov

This boronic acid-assisted oxidative addition enables the use of otherwise unreactive electrophiles in cross-coupling reactions under mild, base-free conditions. nih.gov

Table 2: Key Findings in Boronic Acid Assisted Oxidative Addition

| Finding | Method of Investigation | Implication | Ref |

|---|---|---|---|

| C–O activation is facilitated by the boronic acid partner. | Structural, stereochemical, and kinetic isotope effect experiments. | Boronic acid acts as a Lewis acid to assist oxidative addition. | nih.govnih.gov |

| Oxidative addition proceeds via an ionic SN1-like mechanism. | Demonstration of oxidative addition of Ni into a quinolinium ion. | A distinct mechanism from the common SN2 pathway for allylic electrophiles. | nih.gov |

Organocatalytic Applications in Specific Organic Transformations

Beyond their roles in Lewis acid and transition metal catalysis, quinoline-boronic acids and their derivatives are valuable in the realm of organocatalysis. These metal-free catalytic systems offer advantages in terms of cost, toxicity, and operational simplicity.

One notable application is the enantioselective Petasis-type reaction of quinoline compounds. In a transformation developed by the Takemoto group, a chiral thiourea (B124793) organocatalyst was designed to activate both the quinoline electrophile and an alkenyl boronic acid nucleophile. rsc.org It was proposed that the catalyst's 1,2-amino alcohol moiety activates the boronic acid, while the thiourea group activates the N-acylated quinolinium salt via hydrogen bonding. rsc.org This dual activation strategy allows for a high degree of stereocontrol in the formation of chiral products. rsc.org

Another innovative organocatalytic application is the formylation of boronic acids using glyoxylic acid as the formylating agent. dicp.ac.cn This process, catalyzed by simple aniline (B41778) derivatives like tetrahydroquinoline, engineers new reactivity into the Petasis reaction. dicp.ac.cn The reaction proceeds under mild, metal-free conditions and demonstrates a broad substrate scope, including aryl, heteroaryl, and alkenyl boronic acids, tolerating a wide array of functional groups. dicp.ac.cn

Table 3: Examples of Organocatalytic Reactions with Quinoline/Boronic Acid Systems

| Reaction Name | Role of Quinoline/Boronic Acid | Catalyst Type | Key Feature | Ref |

|---|---|---|---|---|

| Petasis-type Reaction | Boronic acid as nucleophile, Quinoline as electrophile | Chiral Thiourea | Asymmetric synthesis of α-amino acid derivatives. rsc.org | rsc.org |

| Formylation of Boronic Acids | Boronic acid as substrate | Tetrahydroquinoline | Metal-free synthesis of aldehydes using glyoxylic acid. dicp.ac.cn | dicp.ac.cn |

Advanced Functionalization and Derivatization Strategies for Quinoline Boronic Acids

Post-Coupling Modifications of Quinoline (B57606) Scaffolds

The reactivity of the quinoline core, even after participating in coupling reactions, allows for a wide array of subsequent modifications. These post-coupling functionalizations are crucial for fine-tuning the electronic and steric properties of the final molecule, often enhancing its biological activity or material characteristics.

A prominent example involves the Suzuki-Miyaura coupling of (2-Chloroquinolin-7-yl)boronic acid derivatives. For instance, after an initial coupling reaction, the resulting quinoline structure can undergo further transformations. One documented strategy involves the palladium-catalyzed arylation of 2-chloroquinolines with arylboronic acids. chim.it Following this, the newly introduced aryl group or other positions on the quinoline scaffold can be further modified.

A series of quinoline derivatives were synthesized where a key step involved a Suzuki coupling reaction of a chloroquinoline intermediate with cyclopropylboronic acid. nih.gov This initial C-C bond formation was followed by additional modifications on other parts of the quinoline ring system, demonstrating the utility of a sequential functionalization approach. nih.gov

Synthesis of Complex Polycyclic and Fused Quinoline Structures

This compound and its derivatives are pivotal starting materials for the synthesis of complex polycyclic and fused quinoline structures. These elaborate ring systems are often found in natural products and pharmacologically active compounds.

One notable application is in the construction of benzofuroquinolines, which have shown potential as organic light-emitting diode (OLED) materials. A multi-step synthesis effectively utilized a Suzuki arylation of a 2-chloroquinolin-3-ol (B137833) with 5-chloro-2-fluorophenylboronic acid as a key step. This was followed by a cyclization and a subsequent Suzuki coupling to yield the final polycyclic compound. chim.it

Furthermore, the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with antibacterial and antifungal properties, can be achieved from 2-chloro-3-formylquinolines. nih.govrsc.org These precursors can be conceptually derived from this compound through functional group transformations. The condensation of these formylquinolines with urea (B33335) or thiourea (B124793) under microwave irradiation provides an efficient route to these fused heterocyclic systems. nih.govrsc.org

The strategic use of this compound in domino reactions also leads to highly functionalized quinolines. A three-component reaction involving 2-chloro-3-formylquinolines, acetophenones, and boronic acid derivatives, catalyzed by a palladium complex, exemplifies this approach. chim.it

Preparation of Diverse Organoboron Species (e.g., Boronate Esters, Trifluoroborates, Oxaboroles)

The boronic acid moiety of this compound can be readily converted into other valuable organoboron species, such as boronate esters, trifluoroborates, and oxaboroles. This transformation expands the synthetic utility of the parent boronic acid, as these derivatives often exhibit different reactivity profiles and stabilities.

Boronate Esters: Boronic acids are frequently converted to boronate esters, such as pinacol (B44631) esters, to enhance their stability and ease of handling in organic synthesis. wikipedia.org This transformation is typically achieved by reacting the boronic acid with an alcohol or a diol, like pinacol, often with removal of water. orgsyn.orggoogle.comwiley-vch.de These esters are widely used in cross-coupling reactions, including the Miyaura borylation. organic-chemistry.org

Trifluoroborates: Potassium organotrifluoroborates are another important class of derivatives prepared from boronic acids. They are known for their enhanced stability compared to boronic acids and can be conveniently prepared by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF2). rsc.orgrsc.orgorgsyn.orgnih.gov This conversion has been demonstrated for various quinoline boronic acids, yielding stable, crystalline solids that are amenable to a range of synthetic transformations. rsc.orgrsc.org

Oxaboroles: Oxaboroles, heterocyclic compounds containing a boron-oxygen bond within a five-membered ring, represent a class of biologically active molecules. The synthesis of oxaboroles from quinoline boronic acid derivatives has been reported. For example, a borylated quinoline was converted into an oxaborole in a tandem reaction involving reduction and subsequent in-situ cyclization. rsc.orgrsc.org Benzoxaboroles, which are more stable and have better pharmaceutical properties than the corresponding phenylboronic acids, can be synthesized and subsequently coupled to quinoline scaffolds. scirp.org

The interconversion between these organoboron species provides a flexible synthetic platform. For instance, trifluoroborates can serve as intermediates for the preparation of other boronic acid derivatives. researchgate.net

The following table summarizes the transformation of a generic quinoline boronic acid to these valuable derivatives:

| Starting Material | Reagent(s) | Product | Reference(s) |

| Quinoline Boronic Acid | Pinacol | Quinoline Pinacol Boronate Ester | orgsyn.org, google.com, wiley-vch.de |

| Quinoline Boronic Acid | KHF2 | Potassium Quinoline Trifluoroborate | rsc.org, rsc.org, orgsyn.org, nih.gov |

| Borylated Quinoline | NaBH4, then HCl | Quinoline Oxaborole | rsc.org, rsc.org |

This strategic diversification of the boronic acid functional group significantly broadens the scope of accessible quinoline-based molecules for various applications.

Emerging Research Directions and Future Perspectives in Quinoline Boronic Acid Chemistry

Development of Novel and Sustainable Catalytic Systems

The quest for greener and more efficient chemical transformations is a central theme in modern chemistry. Quinoline (B57606) boronic acids are poised to play a significant role in this endeavor, not only as substrates in cross-coupling reactions but also as key components in novel catalytic systems.

Researchers are exploring the use of arylboronic acids as co-catalysts in combination with other acids to accelerate organic reactions. rsc.orgrsc.org These dual-catalyst systems can activate substrates in a synergistic manner, enabling transformations under milder conditions and with lower catalyst loadings. For instance, combinations of electron-deficient arylboronic acids and Brønsted acids like diphenylphosphinic acid have proven effective in promoting condensation reactions for the synthesis of chromenes. rsc.org This co-catalytic strategy enhances the electrophilicity of substrates, facilitating reactions that would otherwise require stoichiometric promoters or harsher conditions. The quinoline nucleus in (2-Chloroquinolin-7-yl)boronic acid, with its specific electronic properties, could be leveraged to fine-tune the activity of such co-catalytic systems.

Furthermore, boronic acids are being investigated for their own intrinsic catalytic abilities, acting as Lewis acids or hydrogen-bond donors. nih.govrsc.org Arylboronic acids have been shown to catalyze the alkylation of quinolines to produce functionalized tetrahydroquinolines, demonstrating a triple role as a catalyst for reduction, N-alkylation, and C6-alkylation in a one-pot operation. rsc.org This highlights the potential of the this compound molecule to act as a multifunctional catalyst, where the boronic acid moiety activates substrates while the quinoline core could influence selectivity or participate in the reaction mechanism. The development of such systems aligns with the principles of green chemistry by reducing waste and improving atom economy. inovatus.es

| Catalyst System | Substrates | Reaction Type | Key Advantage |

| Arylboronic Acid / Brønsted Acid | Phenols, α,β-unsaturated carbonyls | Condensation | Enables use of catalytic quantities of both acids, expanding substrate scope. rsc.org |

| Arylboronic Acid | Quinolines, Aldehydes, Hantzsch Ester | Reductive Alkylation | Acts as a dual-function catalyst, activating both quinoline and the reductant. nih.gov |

| Palladium / Sustainable Ligands | Aryl Halides, Boronic Acids | Suzuki-Miyaura Coupling | Allows reaction in environmentally benign solvents like water, with recyclable catalysts. inovatus.esrsc.org |

Implementation in Continuous Flow Chemistry for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. acs.org The synthesis of boronic acids, including heterocyclic derivatives like this compound, is particularly well-suited for this technology.

Flow chemistry enables the use of highly reactive intermediates, such as organolithium species, under precisely controlled conditions. organic-chemistry.orgresearchgate.net The synthesis of aryl boronic acids can be achieved through a halogen-lithium exchange followed by quenching with a boron electrophile (e.g., trimethyl borate). In a flow reactor, the rapid mixing and superior heat transfer minimize side reactions and allow for extremely short reaction times, sometimes less than a second. organic-chemistry.orgnih.gov This "flash chemistry" approach provides remarkable throughput, capable of producing grams of product per minute, making it ideal for the industrial-scale synthesis of valuable building blocks like this compound. acs.orgacs.org

Once synthesized, the continuously produced this compound can be fed directly into a subsequent reactor for further transformations, a concept known as telescoping. thieme-connect.de This avoids the need for intermediate isolation and purification, saving time, and reducing solvent waste. For example, a flow system could be designed to first synthesize the boronic acid and then immediately use it in a photoredox-catalyzed Minisci reaction to functionalize other heterocyles, demonstrating a seamless and scalable production line for complex molecules. thieme-connect.de This integration of synthesis and subsequent reaction steps is a key advantage of flow chemistry for efficient and scalable manufacturing.

| Parameter | Advantage in Flow Chemistry | Typical Values |

| Reaction Time | Drastically reduced due to enhanced mixing and heat transfer. | < 1 second to a few minutes. organic-chemistry.orgthieme-connect.de |

| Throughput | High production rate suitable for multigram and kilogram scale. | ~1 g/min (for boronic acid synthesis). acs.org |

| Safety | Small reactor volumes and excellent temperature control mitigate risks with hazardous reagents. researchgate.net | N/A |

| Scalability | Production is scaled by extending run time rather than increasing reactor size. organic-chemistry.org | Capable of producing >100 g of product over several hours. acs.org |

| Process Control | Precise control over temperature, pressure, and residence time leads to higher purity and yield. | Residence times can be controlled to the second (e.g., 100 min for Minisci reaction). thieme-connect.de |

Strategies for Asymmetric Synthesis and Chiral Induction

The synthesis of single-enantiomer compounds is of paramount importance in medicinal chemistry. Boronic acids are versatile precursors for creating chiral molecules. Strategies involving this compound are being developed that rely on either substrate control, where a chiral auxiliary is attached to the boron atom, or catalyst control, where an external chiral catalyst directs the stereochemical outcome.

A well-established method for asymmetric synthesis involves the conversion of a boronic acid to a chiral boronic ester using a chiral diol, such as pinanediol. iupac.org The reaction of (dichloromethyl)lithium with such a chiral alkylboronate proceeds with high diastereoselectivity (often 97-98%) to introduce a new stereocenter. iupac.org This process can be repeated to install multiple, independently configured chiral centers. This approach could be applied to this compound to generate chiral intermediates for the synthesis of complex, enantiomerically pure quinoline-containing compounds.

Alternatively, external chiral catalysts can be used to induce enantioselectivity in reactions involving boronic acids. Chiral ligands featuring quinoline motifs have been successfully employed in various asymmetric transformations. thieme-connect.comresearchgate.net For example, Rh-catalyzed asymmetric conjugate addition of aryl boronic acids to nitroalkenes has been achieved with high enantioselectivity using a P-chiral P-alkene hybrid ligand. rsc.org Similarly, chiral biphenols have been identified as effective catalysts for the enantioselective addition of boronates to acyl imines. nih.gov These catalytic approaches offer the advantage of using only a small amount of a chiral source to generate large quantities of an enantiomerically enriched product from a prochiral substrate like this compound.

| Strategy | Method | Chiral Source | Typical Selectivity (er/ee) |

| Substrate Control | Homologation of chiral boronic esters | (+)-Pinanediol | 97-98% de. iupac.org |

| Catalyst Control | Pictet-Spengler-type reaction | (R)-BINOL | Up to 95% ee. researchgate.net |

| Catalyst Control | Rh-catalyzed conjugate addition | P-chiral P,π-hybrid ligand | Up to 94:6 er. rsc.org |

| Catalyst Control | Hydroboration of alkenes | TADDOL-derived ligand | Up to 99:1 er. acs.org |

Interdisciplinary Applications in Advanced Materials and Chemical Biology (Focusing on Chemical Synthesis and Reactivity)

The unique reactivity of the boronic acid group and the photophysical properties of the quinoline core make this compound an attractive building block for advanced materials and chemical biology tools. The research focus in this area is on the synthesis and reactivity required to create these functional systems.

In chemical biology, boronic acids are renowned for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a motif abundant in biological molecules like saccharides. nih.gov The quinoline scaffold is a well-known fluorophore. nih.gov By combining these two features, this compound can serve as a key intermediate in the synthesis of fluorescent probes for detecting and imaging carbohydrates or glycoproteins. The synthesis would involve coupling the chloro- or boronic acid- position of the quinoline to other molecular components to tune its photophysical properties and cellular localization.

In materials science, boronic acid-containing polymers are being developed as "smart" materials that respond to stimuli such as pH or the presence of glucose. rsc.org The synthesis of these materials can be achieved by incorporating a boronic acid-functionalized monomer into a polymer backbone. rsc.orgresearchgate.net this compound could be converted into a vinyl or acrylamide (B121943) monomer and then copolymerized to create responsive hydrogels. The quinoline units within the polymer matrix could impart desirable properties such as fluorescence or conductivity, leading to materials for use in sensors, drug delivery systems, or organic electronics. The self-assembly properties of some quinoline boronic acids, driven by intermolecular B-N bonds, also offer a pathway to novel supramolecular structures and crystal engineering. nih.gov

| Application Area | Synthetic Approach | Key Functionality | Potential Product |

| Chemical Biology | Suzuki-Miyaura coupling to append fluorophores or targeting groups. | Boronic acid for diol binding; Quinoline for fluorescence. | Fluorescent probes for saccharide sensing. nih.govnih.gov |

| Advanced Materials | Conversion to a polymerizable monomer (e.g., vinyl derivative) followed by polymerization. | Boronic acid for cross-linking/sensing; Quinoline for optical/electronic properties. | Responsive hydrogels, functional polymers. rsc.orgrsc.org |

| Supramolecular Chemistry | Exploiting intermolecular B-N dative bonds and hydrogen bonding. | Boronic acid and quinoline nitrogen for self-assembly. | Ordered crystalline materials, functional frameworks. nih.gov |

Q & A

Q. What are the standard synthetic routes and characterization techniques for (2-Chloroquinolin-7-yl)boronic acid?

The synthesis of arylboronic acids like this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic acid pinacol esters. Characterization relies on:

- FTIR spectroscopy to confirm boronic acid functional groups (e.g., B-O stretching at 1065 cm⁻¹ and phenyl hydrogen vibrations at 785 cm⁻¹) .

- Elemental analysis to quantify boron content and ligand density (e.g., 0.057 mmol/g in polymer-functionalized boronic acids) .

- Mass spectrometry (MS) with derivatization (e.g., diol esterification) to avoid boroxine formation, which complicates MALDI-MS analysis .

Q. Which analytical methods are validated for detecting trace impurities of this compound in pharmaceuticals?

Highly sensitive LC-MS/MS in MRM mode is preferred for underivatized boronic acids, enabling quantification at sub-ppm levels. Key considerations include:

- Method validation per ICH guidelines (linearity, LOD/LOQ, accuracy).

- Use of triple quadrupole systems to enhance selectivity and reduce sample preparation time .

Q. How does the chloroquinoline moiety affect the boronic acid group’s reactivity in diol binding or drug-target interactions?

The electron-withdrawing chloro group and conjugated quinoline ring lower the boronic acid’s pKa, enhancing its electrophilicity and binding affinity to diols (e.g., sugars) at physiological pH. This structural feature aligns with boronic acids like 8-isoquinolinylboronic acid, which exhibit rapid binding kinetics (kon ~10³ M⁻¹s⁻¹) and strong thermodynamic affinity (Kd ~10⁻⁴ M) .

Q. What stability challenges arise for this compound under physiological conditions?

Boronic acids are prone to hydrolysis and oxidation in aqueous media. Mitigation strategies include:

- Prodrug design : Conversion to boronic esters (e.g., pinacol esters) for improved stability during storage and delivery .

- pH optimization : Avoiding alkaline conditions that accelerate degradation .

Advanced Research Questions

Q. How can contradictory data in boronic acid-diol binding kinetics be resolved for sensor applications?

Contradictions often stem from variations in pH, temperature, or competing analytes. Methodological solutions include:

- Stopped-flow fluorescence assays to measure real-time kon/koff rates (e.g., kon for fructose is ~10³ M⁻¹s⁻¹, faster than glucose) .

- Surface plasmon resonance (SPR) to validate selectivity and secondary interactions (e.g., non-specific glycoprotein binding) .

Q. What strategies minimize non-specific interactions in glycoprotein capture systems using this compound?

Secondary interactions (e.g., hydrophobic or ionic) can be reduced by:

- Buffer optimization : Lowering ionic strength and using competitive eluents (e.g., sorbitol) to displace weakly bound proteins .

- Surface engineering : Incorporating hydrophilic spacers to reduce non-specific adsorption .

Q. How do computational models predict the mutagenic potential of this compound derivatives?

In silico tools like quantitative structure-activity relationship (QSAR) models and toxicity databases (e.g., Ames test alerts) are used to flag mutagenic motifs. For example, computational analysis of carboxy phenyl boronic acid identified structural alerts requiring experimental validation .

Q. What role does this compound play in targeted drug design, such as enzyme inhibition?

The compound’s boronic acid group can act as a reversible covalent inhibitor , mimicking substrate transition states. Examples include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.